Idoxuridine

Beschreibung

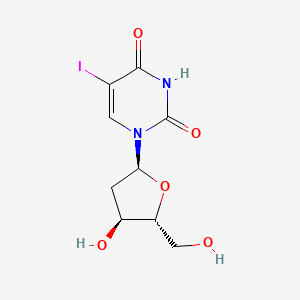

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRJNBWHJMXHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045238 | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IODODEOXYURIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals from water, triclinic | |

CAS No. |

54-42-2 | |

| Record name | 5-Iodo-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idoxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 160 °C, 164 - 166 °C | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Antiviral Therapy: A Technical Guide to Idoxuridine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Idoxuridine holds a significant place in the history of pharmacology as the first antiviral drug to be approved by the U.S. Food and Drug Administration (FDA) in 1963.[1][2][3] Initially synthesized as a potential anticancer agent, its efficacy against herpes simplex virus (HSV) heralded a new era in the treatment of viral infections.[4][5] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, chemical properties, and the experimental methodologies used to elucidate its antiviral activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiviral therapeutics.

Introduction: A Historical Milestone

The journey of this compound from a potential antineoplastic compound to the first commercially available antiviral agent marked a pivotal moment in medicine.[4][5] Synthesized in the late 1950s by William Prusoff, its antiviral properties against herpes simplex virus were a groundbreaking discovery.[2][5] This led to its eventual FDA approval in 1962 for the topical treatment of herpes simplex keratitis, an infection of the cornea that can lead to blindness.[5] While newer and more selective antiviral agents have since been developed, the study of this compound's mechanism and development pathway continues to provide valuable insights into the principles of antiviral drug design.

Chemical and Physical Properties

This compound, with the chemical name 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a synthetic nucleoside analog of thymidine.[5] The key structural feature is the substitution of the methyl group at the 5-position of the uracil ring with an iodine atom. This modification is central to its antiviral activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IN₂O₅ | [5] |

| Molecular Weight | 354.10 g/mol | [5] |

| CAS Number | 54-42-2 | [5] |

| Appearance | White to off-white powder | [4] |

| Solubility | Slightly soluble in water and alcohol | |

| pKa | 8.25 |

Mechanism of Action: A Competitive Substrate

This compound exerts its antiviral effect by acting as an antimetabolite and interfering with viral DNA synthesis.[6][7] As a structural analog of thymidine, it is recognized by viral and cellular enzymes and becomes incorporated into the viral DNA, ultimately leading to a non-functional genome.[6][8]

The multi-step mechanism can be summarized as follows:

-

Phosphorylation: this compound is first phosphorylated to its monophosphate form by viral-encoded thymidine kinase (TK).[4] This step is crucial for its selective activation in infected cells, as viral TK has a broader substrate specificity than its cellular counterpart. Subsequently, cellular kinases further phosphorylate it to the diphosphate and triphosphate forms.[4]

-

Inhibition of Viral DNA Polymerase: this compound triphosphate can competitively inhibit viral DNA polymerase, an essential enzyme for viral replication.[1]

-

Incorporation into Viral DNA: The triphosphate form of this compound is incorporated into the growing viral DNA chain in place of thymidine triphosphate.[6][8]

-

Disruption of DNA Function: The presence of the bulky iodine atom in the DNA strand leads to mis-pairing with guanine instead of adenine during subsequent rounds of replication. This results in the synthesis of faulty viral proteins and prevents the assembly of viable new virions.[8]

Mechanism of Action of this compound.

Quantitative Analysis of Antiviral Activity

The in vitro efficacy of this compound is typically quantified by determining its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.

| Virus Strain | Cell Line | IC50 (µg/mL) | Reference |

| HSV-1 | Chick Embryo Fibroblast (CEF) | Varies by strain | [9] |

| HSV-2 | Chick Embryo Fibroblast (CEF) | Generally higher than HSV-1 | [9] |

| HSV-1 | HeLa | Varies by strain | [9] |

| HSV-2 | HeLa | Varies by strain | [9] |

| HSV-1 (IUDR-resistant) | VERO | >200 | [10] |

| HSV-2 (ACG-resistant) | VERO | 3.9 | [10] |

Clinical Efficacy in Herpes Simplex Keratitis

Clinical trials have demonstrated the efficacy of topical this compound in the treatment of herpes simplex keratitis. However, its use has been largely superseded by newer agents with improved efficacy and safety profiles.

| Treatment Group | N | Outcome | Finding | Reference |

| 0.5% this compound Ointment | 34 | Healing Pattern | No significant difference compared to 3% Acyclovir ointment. | [11] |

| This compound | 218 | Healing Rate at Day 7 | Acyclovir showed statistically significant greater odds of healing. | [12] |

| This compound | - | Comparative Efficacy | Vidarabine, trifluridine, acyclovir, and brivudine were more effective. | [13] |

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Carboxymethyl cellulose (CMC) or agarose

-

This compound stock solution

-

Crystal Violet staining solution

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well cell culture plates

Protocol:

-

Cell Seeding: Seed Vero cells into 6-well or 24-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the HSV stock.

-

Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a semi-solid substance like CMC or agarose to restrict virus spread.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining: Fix the cells with a fixative (e.g., methanol) and stain with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value.

Workflow for a Plaque Reduction Assay.

Thymidine Kinase Phosphorylation Assay

This assay measures the ability of viral thymidine kinase to phosphorylate this compound.

Materials:

-

Cell extracts from HSV-infected and uninfected cells

-

Radiolabeled this compound (e.g., [¹²⁵I]this compound)

-

ATP

-

Reaction buffer

-

DEAE-cellulose filter discs

-

Scintillation counter

Protocol:

-

Enzyme Preparation: Prepare cell lysates from HSV-infected and uninfected control cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, radiolabeled this compound, ATP, and a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Separation: Spot the reaction mixture onto DEAE-cellulose filter discs to separate the phosphorylated, negatively charged this compound from the unphosphorylated nucleoside.

-

Washing: Wash the filter discs to remove any unbound, unphosphorylated this compound.

-

Quantification: Measure the radioactivity on the filter discs using a scintillation counter to determine the amount of phosphorylated this compound.

Pharmacokinetics and Toxicology

This compound is characterized by poor penetration of the cornea and rapid metabolism, necessitating frequent topical administration.[4] Systemic use is precluded by its cardiotoxicity.[5] Common side effects of topical application include irritation, pain, and photophobia.[14]

Conclusion

This compound, as the first FDA-approved antiviral drug, represents a landmark achievement in the history of medicine. Its development paved the way for the discovery of numerous other antiviral agents that have had a profound impact on human health. While its clinical use has diminished with the advent of more effective and less toxic drugs, the principles of its mechanism of action—targeting viral-specific enzymes and processes—remain a cornerstone of modern antiviral drug development. A thorough understanding of this compound's properties and the experimental methods used in its evaluation continues to be of great value to the scientific community dedicated to combating viral diseases.

References

- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 2. This compound - American Chemical Society [acs.org]

- 3. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.imrpress.com [article.imrpress.com]

- 11. A double-blind, multicenter clinical trial of acyclovir vs this compound for treatment of epithelial herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Adoption of Innovation in Herpes Simplex Virus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

An In-Depth Technical Guide to 5-Iodo-2'-Deoxyuridine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) is a synthetic thymidine analog with established antiviral and potential anticancer properties. First synthesized in the late 1950s, it was one of the earliest successful antiviral medications, primarily used for the topical treatment of herpes simplex virus keratitis. Its mechanism of action relies on its incorporation into viral and cellular DNA, leading to dysfunctional DNA and inhibition of replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-iodo-2'-deoxyuridine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

5-Iodo-2'-deoxyuridine is a pyrimidine nucleoside analog. Its structure consists of a 2'-deoxyribose sugar moiety linked to a 5-iodouracil base. The presence of the iodine atom at the 5th position of the uracil ring is crucial for its biological activity.

Chemical Structure:

Table 1: Chemical Identifiers of 5-Iodo-2'-Deoxyuridine

| Identifier | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione[1] |

| Synonyms | This compound, 5-Iododeoxyuridine, IUdR, 5-IUdR[1][2][3] |

| CAS Number | 54-42-2[2][4][5] |

| Molecular Formula | C₉H₁₁IN₂O₅[2][4][5] |

| Molecular Weight | 354.10 g/mol [1][2][5] |

Physicochemical Properties

The physical and chemical properties of 5-iodo-2'-deoxyuridine are essential for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of 5-Iodo-2'-Deoxyuridine

| Property | Value |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 176 - 184 °C[4] |

| Solubility | Water: 1.6 g/L (20 °C) |

| 0.1 M HCl: Freely soluble | |

| 0.1 M NaOH: Freely soluble | |

| Ethanol: Slightly soluble | |

| DMSO: Soluble | |

| pKa | ~8.2 |

| UV Absorption (λmax) | 288 nm (in 0.1 M HCl), 278 nm (in 0.1 M NaOH) |

Biological Activity and Quantitative Data

5-Iodo-2'-deoxyuridine exhibits significant biological activity against certain DNA viruses and has been investigated for its potential as an anticancer agent, often in combination with other therapies or as a radiosensitizer.

Antiviral Activity

The primary antiviral application of 5-iodo-2'-deoxyuridine is against herpes simplex virus (HSV). Its efficacy can vary depending on the viral strain and the cell line used for testing.

Table 3: Antiviral Activity of 5-Iodo-2'-Deoxyuridine against Herpes Simplex Virus (HSV)

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| Feline Herpesvirus | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [6] |

| Herpes Simplex Virus Type 1 (HSV-1) | Varies | Varies with cell line | [2][4] |

| Herpes Simplex Virus Type 2 (HSV-2) | Varies | Varies with cell line | [2][4] |

Note: The sensitivity of HSV-1 and HSV-2 to 5-iodo-2'-deoxyuridine is highly dependent on the cell culture system used for the assay.[2][4]

Anticancer Activity

5-Iodo-2'-deoxyuridine has shown cytotoxic effects against various cancer cell lines, and its activity can be enhanced when used in combination with other chemotherapeutic agents.

Table 4: Anticancer Activity of 5-Iodo-2'-Deoxyuridine

| Cell Line | Cancer Type | IC50 (µM) - Single Agent | IC10 (µM) - Single Agent | Reference |

| MGH-U1 | Bladder Cancer | 13.0 | 81.0 | [5] |

| HCT-8 | Colon Cancer | 7.5 | 20.5 | [5] |

Mechanism of Action and Signaling Pathways

The biological effects of 5-iodo-2'-deoxyuridine stem from its ability to be anabolized into its triphosphate form and subsequently incorporated into DNA in place of thymidine.

Anabolic Activation Pathway

For 5-iodo-2'-deoxyuridine to become biologically active, it must be phosphorylated to its mono-, di-, and triphosphate forms. This process is initiated by thymidine kinase.

Mechanism of DNA Disruption

The incorporation of 5-iodo-2'-deoxyuridine triphosphate (IUdTP) into a growing DNA chain leads to several detrimental effects. The presence of the bulky iodine atom can alter the DNA structure, leading to mispairing and strand breaks. This ultimately inhibits DNA replication and repair processes, leading to cell death or cessation of viral replication.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of 5-iodo-2'-deoxyuridine. Specific parameters may need to be optimized for different cell lines and viruses.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Conclusion

5-Iodo-2'-deoxyuridine remains a significant molecule in the fields of virology and oncology. Its well-characterized mechanism of action, involving incorporation into DNA, provides a clear basis for its biological effects. While its clinical use has been superseded by newer agents with improved safety and efficacy profiles, it continues to be a valuable tool in research for studying DNA replication and repair, and as a reference compound in the development of new antiviral and anticancer therapies. This guide provides a foundational understanding of its chemical and biological properties to aid researchers and drug development professionals in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2'-Deoxyuridine and 9-beta-d-Arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Idoxuridine as a Thymidine Analog: A Technical Guide to its Role in DNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of idoxuridine, a thymidine analog, and its significant role in the disruption of DNA synthesis, primarily in the context of antiviral therapy. This document provides a detailed overview of its mechanism of action, quantitative biochemical data, and comprehensive experimental protocols for researchers in the fields of virology, oncology, and pharmacology.

Introduction

This compound (5-iodo-2'-deoxyuridine) is a nucleoside analog that bears a structural resemblance to thymidine, a natural component of DNA.[1] This structural mimicry allows this compound to interfere with the process of DNA replication, a cornerstone of its therapeutic effects.[1] Initially synthesized as a potential antitumor agent, this compound was the first antiviral drug to receive approval for clinical use, particularly in the topical treatment of herpes simplex virus (HSV) infections.[1] Its utility is rooted in its ability to be incorporated into newly synthesized DNA, leading to a non-functional genome and the subsequent inhibition of viral proliferation.[1]

Mechanism of Action

The antiviral and cytotoxic effects of this compound are a direct consequence of its role as a thymidine analog. The process can be delineated into several key steps: cellular uptake and activation, competition with the natural substrate, and incorporation into DNA, ultimately leading to the disruption of DNA function.

Cellular Uptake and Phosphorylation

Following administration, this compound is transported into the cell where it undergoes a series of phosphorylation events, catalyzed by cellular and, in the case of viral infections, viral kinases.[1] This process converts this compound into its active triphosphate form, this compound triphosphate (IdoxTP).[1] The initial phosphorylation to this compound monophosphate is a critical step and can be more efficiently catalyzed by viral thymidine kinase, providing a degree of selectivity for virus-infected cells.

Figure 1: Activation pathway of this compound.

Competition and Incorporation into DNA

As a structural analog of thymidine triphosphate (dTTP), IdoxTP competes with the natural nucleotide for binding to the active site of DNA polymerase.[1] During DNA replication, DNA polymerase incorporates IdoxTP into the elongating DNA strand in place of thymidine.[1]

Disruption of DNA Structure and Function

The incorporation of this compound into the DNA sequence has profound consequences:

-

Base-Pairing Errors: The presence of the iodine atom at the 5th position of the uracil ring can lead to mispairing with guanine instead of adenine during subsequent rounds of replication, inducing mutations in the viral genome.[1]

-

Steric Hindrance: The bulky iodine atom can cause steric hindrance within the DNA double helix, distorting its structure.[1] This distortion can interfere with the binding of transcription factors and other DNA-binding proteins, thereby impairing gene expression and the production of new viral particles.

-

Altered DNA Stability: The substitution of the methyl group of thymidine with an iodine atom affects the thermal stability of the DNA duplex. Studies on oligonucleotides containing 5-substituted 2'-deoxyuridines have shown that such modifications can alter the melting temperature (Tm) of the DNA. While the exact change depends on the substituent and the sequence context, the incorporation of halogenated pyrimidines generally leads to an increase in the thermal stability of the DNA.

The culmination of these effects is the production of faulty, non-functional viral DNA, which effectively halts the replication cycle of the virus.[1]

Figure 2: Mechanism of this compound-mediated inhibition of DNA synthesis.

Quantitative Biochemical Data

The efficacy of this compound as a competitive inhibitor and its impact on DNA stability can be quantified. The following tables summarize key biochemical parameters. It is important to note that specific kinetic data for this compound triphosphate is limited in the readily available literature. Therefore, data for a closely related and well-studied thymidine analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine triphosphate (BVdUTP), is presented as a comparative reference for the inhibition of DNA polymerases.

Table 1: Kinetic Parameters of DNA Polymerase Inhibition by BVdUTP

| Enzyme | Substrate | Km (μM) | Inhibitor | Ki (μM) | Inhibition Type | Reference |

| Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | dTTP | 0.66 | BVdUTP | 0.25 | Competitive | [2] |

| Human DNA Polymerase α | dTTP | - | BVdUTP | >1 | Competitive | [2] |

| Human DNA Polymerase β | dTTP | - | BVdUTP | >1 | Competitive | [2] |

Note: Data for BVdUTP is presented as an analog to this compound triphosphate. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.

Table 2: Effect of 5-Substituted Deoxyuridine Incorporation on DNA Thermal Stability (Tm)

| Oligonucleotide Sequence (Control: d(CGCTAATTAGCG)) | Modification at T | Tm (°C) | ΔTm (°C) vs. Control | Reference |

| d(CGCTAATTAGCG) | Thymidine (T) | 55.2 | 0.0 | |

| d(CGCTAATTAGCG) | 5-propynyl-dU | 59.1 | +3.9 | [3] |

| d(CGCTAATTAGCG) | 5-methylthio-dU | 52.2 | -3.0 |

Note: This data illustrates that substitutions at the 5-position of deoxyuridine can either stabilize or destabilize the DNA duplex, depending on the nature of the substituent. The iodine atom in this compound is expected to influence Tm.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and cytotoxicity of this compound.

In Vitro DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of this compound triphosphate on the activity of viral or cellular DNA polymerases.

Materials:

-

Purified recombinant HSV-1 DNA polymerase or human DNA polymerase α/β.

-

Activated calf thymus DNA (template/primer).

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).

-

[³H]-dTTP (radiolabeled tracer).

-

This compound triphosphate (IdoxTP).

-

Assay buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT, KCl, BSA).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of IdoxTP to the experimental tubes. Include a no-inhibitor control.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Incubate on ice for 10 minutes to precipitate the DNA.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each IdoxTP concentration and determine the IC₅₀ value. Ki values can be determined by performing the assay with varying concentrations of both the substrate (dTTP) and the inhibitor (IdoxTP) and analyzing the data using Lineweaver-Burk or other kinetic plots.

Radiolabeled Nucleoside Incorporation Assay in Virus-Infected Cells

This assay measures the incorporation of radiolabeled this compound or thymidine into the DNA of virus-infected cells.

Materials:

-

Host cells permissive to the virus of interest (e.g., Vero cells for HSV-1).

-

Virus stock.

-

Cell culture medium and supplements.

-

This compound.

-

[³H]-thymidine or [¹²⁵I]-idoxuridine.

-

Cell lysis buffer.

-

DNA precipitation solution (e.g., TCA or ethanol).

-

Scintillation counter or gamma counter.

Procedure:

-

Seed host cells in a multi-well plate and grow to confluency.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected control wells.

-

After the adsorption period, remove the virus inoculum and add fresh medium containing varying concentrations of non-labeled this compound.

-

At a specific time post-infection (e.g., during peak viral DNA synthesis), add [³H]-thymidine or [¹²⁵I]-idoxuridine to the wells and incubate for a defined period (e.g., 4-6 hours).

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the DNA from the cell lysate using cold TCA or ethanol.

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters to remove any remaining unincorporated radiolabel.

-

Measure the radioactivity of the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Compare the amount of incorporated radiolabel in treated versus untreated infected cells to determine the effect of this compound on DNA synthesis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, providing an indication of cytotoxicity.

Materials:

-

Host cells.

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound serves as a quintessential example of a thymidine analog that effectively disrupts DNA synthesis. Its mechanism of action, involving intracellular activation, competition with natural substrates, and incorporation into DNA, leads to the formation of a non-functional genome, thereby inhibiting viral replication. The quantitative data, though necessitating further specific research for this compound itself, highlights the potent and selective nature of such analogs. The provided experimental protocols offer a robust framework for researchers to investigate the biochemical and cellular effects of this compound and other nucleoside analogs, contributing to the development of new and improved therapeutic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. On the mechanism of selective inhibition of herpesvirus replication by (E)-5-(2-bromovinyl)-2'-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

The Early Development of Idoxuridine as an Anticancer Agent: A Technical Overview

Abstract

Idoxuridine (5-iodo-2'-deoxyuridine; IUdR), a halogenated pyrimidine analog of thymidine, was initially synthesized in the late 1950s by William Prusoff with the primary objective of developing a novel anticancer agent.[1][2] Its structural similarity to thymidine allows for its incorporation into newly synthesized DNA, leading to disruption of DNA replication and function, a hallmark of rapidly proliferating cancer cells.[3][4] While this compound ultimately found its primary clinical application as a topical antiviral agent for herpes simplex keratitis, its early development as a chemotherapeutic agent laid crucial groundwork for the understanding of nucleoside analogs in cancer therapy and radiosensitization.[1][5] This technical guide provides an in-depth overview of the early-stage research into this compound's anticancer properties, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.

Introduction

The quest for effective cancer chemotherapeutics in the mid-20th century focused heavily on antimetabolites—compounds that interfere with the normal metabolic processes of rapidly dividing cells. This compound emerged from this era of research as a promising candidate.[5][6] Synthesized by William Prusoff, it was one of the first thymidine analogs to be investigated for its therapeutic potential.[2][7] The fundamental principle behind its design was to create a molecule that could be mistaken for thymidine by cellular machinery and incorporated into DNA, thereby inducing cytotoxic effects preferentially in cancer cells, which are characterized by high rates of DNA synthesis.[3][4] Although its systemic toxicity limited its widespread use as a standalone anticancer drug, these early investigations revealed its significant potential as a radiosensitizer, a property that continues to be explored.[8][9]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its incorporation into DNA. As a thymidine analog, it is phosphorylated within the cell to its active triphosphate form, this compound triphosphate (IdUTP).[10] This activated form then competes with thymidine triphosphate (dTTP) for incorporation into the growing DNA chain by DNA polymerases during the S-phase of the cell cycle.[10][11]

Once incorporated, this compound disrupts DNA integrity and function through several mechanisms:

-

Inhibition of DNA Synthesis: The presence of the bulky iodine atom in place of the methyl group of thymine can cause steric hindrance, leading to errors in base pairing and subsequent chain termination or the creation of faulty DNA templates.[3][11] This disruption of DNA replication is a key factor in its cytotoxic effect.

-

Increased DNA Strand Breaks: The incorporation of this compound can make the DNA more susceptible to single and double-strand breaks, further contributing to genomic instability and cell death.[12]

-

Altered Protein-DNA Interactions: The modified DNA can alter the binding of transcription factors and other DNA-binding proteins, leading to aberrant gene expression and cellular dysfunction.

These events trigger a DNA damage response (DDR) within the cancer cell, activating signaling pathways that can ultimately lead to cell cycle arrest and apoptosis.

Key Experimental Findings

Early in vitro and in vivo studies provided critical data on the anticancer potential of this compound. These experiments focused on its cytotoxicity in various cancer cell lines, its ability to be incorporated into tumor DNA, and its efficacy as a radiosensitizer.

In Vitro Cytotoxicity and DNA Incorporation

A series of experiments on human tumor cell lines demonstrated the dose-dependent cytotoxic effects of this compound. The clonogenic survival assay, a key method to assess the ability of single cells to form colonies after treatment, was instrumental in quantifying this effect.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Clonogenic Survival (10% at µM) | Reference |

| MGH-U1 | Bladder Cancer | 13.0 | 81.0 | [12] |

| HCT-8 | Colon Cancer | 7.5 | 20.5 | [12] |

The extent of this compound's incorporation into DNA was found to correlate with its cytotoxic and radiosensitizing effects. Studies measured the percentage of thymidine replacement by this compound in various cancer cell lines.

Table 2: Thymidine Replacement by this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | IdUrd Concentration (µM) | Exposure Time (Cell Cycles) | Thymidine Replacement (%) | Reference |

| Lung Cancer | Lung | 10 | 3 | 22.4 | [13] |

| Glioma | Brain | 10 | 3 | 32.0 | [13] |

| Melanoma | Skin | 10 | 3 | 39.1 | [13] |

Radiosensitization

A significant finding in the early development of this compound was its ability to enhance the sensitivity of cancer cells to ionizing radiation. By incorporating into DNA, this compound effectively weakens the DNA structure, making it more susceptible to radiation-induced damage.

A Phase I clinical trial investigating intravenous this compound as a clinical radiosensitizer demonstrated its potential in treating locally advanced and metastatic tumors.[8] In this study, this compound was administered via continuous infusion in conjunction with hyperfractionated radiation therapy. The study showed that this combination was tolerable and resulted in significant tumor cell incorporation of this compound.[8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early evaluation of this compound as an anticancer agent.

Clonogenic Survival Assay

This assay is a fundamental in vitro method to determine the ability of a single cell to proliferate and form a colony (clone).

Protocol:

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for the formation of distinct colonies.

-

Drug Treatment: After allowing the cells to adhere overnight, they are exposed to varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period of 7-14 days, allowing surviving cells to form colonies of at least 50 cells.

-

Fixation and Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with a crystal violet solution.

-

Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter.

-

Data Analysis: The surviving fraction for each drug concentration is calculated by normalizing the number of colonies to that of the untreated control.

Measurement of this compound Incorporation into DNA

Several methods were employed to quantify the amount of this compound incorporated into the DNA of cancer cells.

Protocol (using radiolabeled this compound and isopycnic centrifugation):

-

Cell Labeling: Cancer cells are incubated with radiolabeled this compound (e.g., [¹²⁵I]IUdR) for a defined period, often spanning one or more cell cycles.

-

DNA Extraction: Genomic DNA is extracted from the treated cells using standard DNA isolation protocols.

-

Isopycnic Centrifugation: The extracted DNA is subjected to cesium chloride (CsCl) density gradient centrifugation. The incorporation of the heavier iodine atom from this compound into the DNA increases its buoyant density, allowing for its separation from unsubstituted DNA.

-

Quantification: The amount of radioactivity in the DNA-containing fractions of the gradient is measured using a scintillation counter. This allows for the calculation of the amount of this compound incorporated per unit of DNA.

-

Calculation of Thymidine Replacement: The percentage of thymidine replaced by this compound is calculated based on the specific activity of the radiolabeled this compound and the total amount of DNA.

DNA Single-Strand Break Analysis (Alkaline Elution Assay)

This technique was used to assess the extent of DNA damage, specifically single-strand breaks, induced by this compound treatment.

Protocol:

-

Cell Labeling and Treatment: Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine) to uniformly label the DNA. They are then treated with this compound.

-

Cell Lysis: The cells are lysed on a filter under alkaline conditions, which denatures the DNA, separating the two strands.

-

DNA Elution: The DNA is slowly eluted from the filter with an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks; DNA with more breaks will elute faster.

-

Fraction Collection and Quantification: The eluted DNA is collected in fractions, and the amount of radioactivity in each fraction is measured.

-

Data Analysis: The elution profiles of treated and untreated cells are compared to determine the extent of DNA single-strand breaks induced by this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the early evaluation of this compound as an anticancer agent.

DNA Damage Response Signaling Pathway

Caption: Simplified signaling pathway of the DNA damage response induced by this compound.

Conclusion

The early development of this compound as an anticancer agent represents a significant chapter in the history of chemotherapy. Although its systemic toxicity precluded its widespread use in this capacity, the research conducted provided invaluable insights into the potential of nucleoside analogs to disrupt cancer cell proliferation. The discovery of its potent radiosensitizing properties opened up a new therapeutic avenue that continues to be an area of active investigation. The foundational studies on this compound's mechanism of action, cytotoxicity, and DNA incorporation helped to establish key principles that have guided the development of numerous other antimetabolite drugs. This technical guide serves as a comprehensive resource for understanding the pioneering work that positioned this compound as a notable, albeit repurposed, molecule in the armamentarium against cancer.

References

- 1. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53 signaling in response to increased DNA damage sensitizes AML1-ETO cells to stress-induced death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p53 response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Idoxuridine's Impact on Herpes Simplex Virus Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idoxuridine, a pioneering antiviral agent, offers a compelling case study in the targeted disruption of viral replication. As a thymidine analog, its primary mechanism of action against Herpes Simplex Virus (HSV) lies in its ability to be incorporated into the viral genome, leading to the synthesis of fraudulent DNA and subsequent inhibition of viral proliferation. This in-depth technical guide delineates the core aspects of this compound's interaction with HSV, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: A Trojan Horse in Viral DNA Synthesis

This compound's antiviral activity is rooted in its structural mimicry of thymidine, a crucial nucleoside for DNA synthesis.[1][2] The presence of an iodine atom at the 5th position of the uracil ring is the key modification that transforms it into a potent antiherpetic agent.[1] The cascade of events leading to viral inhibition can be summarized as follows:

-

Cellular Uptake and Phosphorylation: Upon administration, this compound enters both host and virus-infected cells. Within the infected cells, the viral-encoded enzyme thymidine kinase (TK) initiates the phosphorylation of this compound to this compound monophosphate.[1][2] Cellular kinases then further phosphorylate it to the active triphosphate form, this compound triphosphate (Idox-TP).[1] This initial phosphorylation by viral TK is a critical step that contributes to the drug's selective action in infected cells.

-

Incorporation into Viral DNA: Idox-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the HSV DNA polymerase.[1][2]

-

Disruption of Viral Replication: The incorporation of this compound into the viral genome has several detrimental consequences:

-

Faulty Transcription and Translation: The altered DNA template leads to the production of dysfunctional viral proteins. Studies have shown a significant reduction of up to 60% in the synthesis of viral beta (early) and gamma (late) proteins in the presence of this compound.[3]

-

Inhibition of Viral Enzymes: The fraudulent DNA can inhibit the function of enzymes crucial for viral replication.[1][2]

-

Steric Hindrance: The bulky iodine atom can cause conformational changes in the DNA, further impeding replication and transcription.[1]

-

This multi-pronged attack on the viral replication cycle ultimately results in the production of non-infectious viral particles and a reduction in viral load.

Quantitative Efficacy and Cytotoxicity

The antiviral activity and cellular toxicity of this compound have been evaluated in various in vitro systems. The following tables summarize key quantitative data.

| Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus | |||

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| Feline Herpesvirus Type 1 | Crandell-Reese Feline Kidney (CRFK) | 4.3 | --INVALID-LINK-- |

| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | A 100-fold lower concentration was required for similar antiviral activity compared to an analog. | [3] |

| Table 2: Cytotoxicity of this compound | ||

| Cell Line | CC50 (µg/mL) | Reference |

| Human Embryonic Lung (HEL) | > 50 | --INVALID-LINK-- |

| Table 3: In Vivo Efficacy of this compound | ||

| Condition | Efficacy | Reference |

| Herpes Keratitis (1% this compound Ointment) | 60% Cure Rate | --INVALID-LINK-- |

Development of Resistance

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. In the case of this compound, resistance in HSV primarily arises from mutations in the viral thymidine kinase (TK) gene.[4] These mutations can lead to a reduced affinity of the enzyme for this compound, thereby preventing its initial phosphorylation and activation. In one study, an this compound-resistant HSV-1 strain exhibited a thymidine kinase activity that was reduced to only 5.6% of the parental strain.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of this compound against HSV.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayers of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Overlay medium (e.g., cell culture medium with 1% methylcellulose or other viscous agent)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well plates and incubate until they form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the HSV stock in serum-free medium to achieve a concentration that will produce 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C, allowing for viral adsorption.

-

Drug Treatment: During the infection period, prepare various concentrations of this compound in the overlay medium.

-

Overlay Application: After the adsorption period, remove the viral inoculum and gently add the this compound-containing overlay medium to each well. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the drug concentration.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious progeny virus.

Materials:

-

Confluent monolayers of susceptible cells (e.g., Vero cells) in 24-well plates

-

HSV stock

-

This compound stock solution

-

Cell culture medium

-

PBS

Procedure:

-

Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV at a specific multiplicity of infection (MOI).

-

Drug Treatment: After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours to allow for viral replication.

-

Virus Harvest: After incubation, subject the infected cells and supernatant to three cycles of freezing and thawing to release the progeny virus.

-

Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard plaque assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control.

Thymidine Kinase (TK) Assay

This assay measures the activity of viral thymidine kinase, which is crucial for the activation of this compound.

Materials:

-

HSV-infected and uninfected cell lysates

-

Radiolabeled thymidine (e.g., [³H]thymidine) or this compound

-

ATP

-

Reaction buffer

-

DEAE-cellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Prepare cell extracts from HSV-infected and mock-infected cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell extract, reaction buffer, ATP, and radiolabeled substrate (thymidine or this compound).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stopping the Reaction: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper.

-

Washing: Wash the filter papers to remove unreacted substrate.

-

Quantification: Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated product, using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of phosphorylated product formed over time.

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the key steps in the mechanism of action of this compound against HSV.

Caption: Mechanism of action of this compound against HSV.

Experimental Workflow for Plaque Reduction Assay

The following diagram outlines the major steps involved in performing a plaque reduction assay.

Caption: Workflow for a plaque reduction assay.

Conclusion

This compound, despite its limitations in terms of cytotoxicity and the emergence of resistance, remains a cornerstone in the history of antiviral therapy. Its mechanism of action provides a clear and effective model for the development of subsequent nucleoside analogs. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the ongoing effort to combat herpes simplex virus and other viral pathogens. A thorough understanding of this compound's interaction with HSV biology is essential for the rational design of next-generation antiviral agents with improved efficacy and safety profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of nucleoside analogues on the expression of herpes simplex type 1-induced proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-resistances to antiviral drugs of IUdR-resistant HSV1 in rabbit keratitis and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies of Idoxuridine's Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the foundational in vitro studies that have characterized the efficacy of Idoxuridine as an antiviral agent. It is intended to serve as a technical resource, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its activity against various viruses.

Introduction

This compound (5-iodo-2'-deoxyuridine) is a synthetic thymidine analog that was one of the first antiviral medications to be developed.[1] Its primary clinical application has been in the topical treatment of herpes simplex virus (HSV) infections, particularly herpes simplex keratitis.[2][3] The in vitro evaluation of this compound has been crucial in establishing its mechanism of action and antiviral spectrum.

Mechanism of Action

This compound exerts its antiviral effect by interfering with viral DNA synthesis.[4][5] As a structural analog of thymidine, it is recognized by both cellular and viral enzymes and is incorporated into the viral DNA strand during replication.[1][2]

Once administered, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (IdoxTP).[2] This active metabolite then competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[2][4]

The incorporation of this compound into the viral genome leads to several detrimental effects:

-

Base-pairing Errors: The presence of the iodine atom at the 5th position of the uracil ring can cause mispairing with guanine instead of adenine, leading to mutations during subsequent rounds of replication.[2]

-

Steric Hindrance: The bulky iodine atom can create distortions in the DNA helix, impairing the function of enzymes involved in DNA replication and transcription.[2]

-

Faulty DNA: The resulting viral DNA is structurally flawed, leading to the production of non-infectious or defective viral particles.[1][2]

This multi-faceted disruption of viral DNA replication ultimately suppresses the proliferation of the virus.[2]

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data

The antiviral activity of this compound has been quantified in numerous in vitro studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the viral replication in cell culture.[6]

| Virus | Cell Line | IC50 (µM) | Reference |

| Feline Herpesvirus-1 (FHV-1) | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [7][8] |

| Feline Herpesvirus-1 (FHV-1) | Not Specified | 6.8 | [9] |

| Herpes Simplex Virus Type 1 (HSV-1) | Guinea Pig Embryo Cells | More potent than in human keratinocytes | [10] |

| Herpes Simplex Virus Type 1 (HSV-1) | Human Keratinocytes | 5 times less active than in guinea pig cells | [10] |

Note: The efficacy of this compound can be influenced by the cell line used in the assay, as highlighted by the differing activity in guinea pig versus human keratinocytes. This is attributed to higher levels of the catabolizing enzyme, thymidine phosphorylase, in human keratinocytes.[10]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the efficacy of this compound.

-

Cell Lines: Commonly used cell lines for herpesvirus research include Crandell-Reese Feline Kidney (CRFK) cells and Human Embryonic Lung (HEL) cells.[7][8]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[8][11]

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When confluent, the cell monolayer is washed with a phosphate-buffered saline (PBS) solution and detached using a trypsin-EDTA solution. The trypsin is then neutralized with a medium containing FBS, and the cells are resuspended and seeded into new flasks.[8][11]

A cytotoxicity assay is essential to determine the concentration of the drug that is toxic to the host cells, which helps in differentiating antiviral effects from general cytotoxicity.[12][13]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[12]

-

Incubate the plate for a specified period (e.g., 72 hours).[7]

-

Assess cell viability using a suitable method, such as the MTT assay or by measuring the uptake of a vital dye like trypan blue.[12]

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the drug that reduces cell viability by 50%.[7]

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Procedure:

-

Grow a confluent monolayer of host cells in 6-well or 12-well plates.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour to allow for viral adsorption.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of this compound.

-

Incubate the plates for several days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]

Caption: Workflow for a Plaque Reduction Assay.

Factors Influencing In Vitro Efficacy

-

Drug Resistance: Resistance to this compound can develop in vitro, often due to mutations in the viral thymidine kinase (TK) gene.[14] Since this compound requires phosphorylation by viral TK for its activation against herpesviruses, a deficient or altered TK can lead to reduced efficacy.[14]

-

Metabolism: The catabolism of this compound by host cell enzymes, such as thymidine phosphorylase, can inactivate the drug and reduce its antiviral potency.[10] This is particularly relevant in cell types with high levels of this enzyme, such as human keratinocytes.[10]

Conclusion

The preliminary in vitro studies of this compound have been instrumental in defining its role as an antiviral agent. These studies have elucidated its mechanism of action as a thymidine analog that disrupts viral DNA replication and have provided quantitative data on its potency against various DNA viruses, particularly those in the Herpesviridae family. The experimental protocols outlined in this guide represent the foundational methods used to establish the antiviral profile of this compound and continue to be relevant in the evaluation of new antiviral compounds. Understanding the nuances of these in vitro assays, including the impact of cell line selection and the potential for drug resistance and metabolism, is critical for the accurate interpretation of efficacy data and for guiding further drug development efforts.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. This compound | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. In vitro susceptibility of feline herpesvirus-1 to vidarabine, this compound, trifluridine, acyclovir, or bromovinyldeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-resistances to antiviral drugs of IUdR-resistant HSV1 in rabbit keratitis and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Idoxuridine-Based Cell Proliferation Assay

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell proliferation is a fundamental biological process essential for development, tissue homeostasis, and wound healing. Dysregulation of cell proliferation is a hallmark of cancer. Therefore, accurate and reliable methods to measure cell proliferation are crucial in biomedical research and drug development. The Idoxuridine (5-iodo-2'-deoxyuridine, IdU) based cell proliferation assay is a robust method for quantifying DNA synthesis, a direct measure of cell proliferation. IdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated IdU can then be detected using specific antibodies, providing a quantitative measure of the number of cells actively dividing within a population. This application note provides detailed protocols for both colorimetric ELISA-based and immunofluorescence-based detection of IdU incorporation.

Principle of the Assay

The this compound-based cell proliferation assay follows a straightforward principle. Proliferating cells are incubated with this compound, which is incorporated into their DNA during replication. Following this labeling step, the cells are fixed and their DNA is denatured to allow access of an anti-IdU antibody to the incorporated IdU. The bound primary antibody is then detected using a secondary antibody conjugated to an enzyme (for ELISA) or a fluorophore (for immunofluorescence). The resulting signal is proportional to the amount of IdU incorporated, which directly correlates with the level of cell proliferation. Some anti-BrdU antibodies have been shown to have a high affinity for IdU, and specific anti-IdU antibody clones, such as 32D8.D9, are also available.

Key Experiments and Methodologies

This document outlines two primary protocols for the this compound-based cell proliferation assay:

-

Colorimetric ELISA-Based Assay: A high-throughput method suitable for quantifying overall cell proliferation in response to various treatments.

-

Immunofluorescence-Based Assay: A microscopy-based method that allows for the visualization and quantification of proliferating cells at a single-cell level within a population.

Experimental Protocols

Protocol 1: Colorimetric ELISA-Based this compound Cell Proliferation Assay

This protocol is adapted from established BrdU ELISA protocols and is suitable for 96-well plate format.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound (IdU) | Sigma-Aldrich | I7125 |

| Anti-IdU Antibody (Clone 32D8.D9) | Sigma-Aldrich | SAB1404113 |

| HRP-conjugated Secondary Antibody | (e.g., Goat anti-Mouse IgG-HRP) | Varies |

| TMB Substrate | Varies | Varies |

| Stop Solution (e.g., 1 M H₂SO₄) | Varies | Varies |

| Cell Culture Medium | Varies | Varies |

| Fetal Bovine Serum (FBS) | Varies | Varies |

| Penicillin-Streptomycin | Varies | Varies |

| Trypsin-EDTA | Varies | Varies |

| Phosphate Buffered Saline (PBS) | Varies | Varies |

| Fixation/Denaturation Solution | (e.g., 4% PFA, 2N HCl) | Varies |

| Blocking Buffer (e.g., 1% BSA in PBS) | Varies | Varies |

| Wash Buffer (e.g., PBS with 0.05% Tween-20) | Varies | Varies |

Experimental Workflow

Caption: ELISA-based IdU cell proliferation assay workflow.

Procedure

-

Cell Seeding:

-